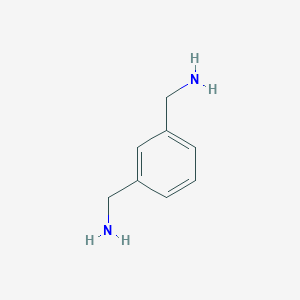

m-Xylylenediamine

Cat. No. B075579

Key on ui cas rn:

1477-55-0

M. Wt: 136.19 g/mol

InChI Key: FDLQZKYLHJJBHD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07915452B2

Procedure details

Patent Document 1 discloses a method of producing m-xylylenediamine from m-xylene. In the proposed method, isophthalonitrile produced by the ammoxidation of m-xylene is extracted into an organic solvent. Then, high-boiling point impurities are separated out in the first distillation step and the organic solvent is separated out in the second distillation step. Then, isophthalonitrile is taken out of the bottom of apparatus. The obtained purified isophthalonitrile is then hydrogenated after the addition of a specific solvent and liquid ammonia. This method requires increased costs for constructing production facilities because of its large number of steps. In addition, the method requires two distillation steps before the hydrogenation and further requires another distillation step for purification after the hydrogenation step. Therefore, a great quantity of energy for distillation should be consumed.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([CH2:9][NH2:10])[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][NH2:8])[CH:2]=1>C1(C)C=CC=C(C)C=1>[C:9](#[N:10])[C:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]#[N:8])[CH:2]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC(=CC=C1)C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC(=CC=C1)CN)CN

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC(=CC=C1)C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC(C#N)=CC=C1)#N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |